

# 2-Bromo-6-hydroxy-N-methylbenzamide: Technical Profile & Synthesis Guide[1]

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## Compound of Interest

Compound Name: *2-Bromo-6-hydroxy-N-methylbenzamide*

Cat. No.: *B14843822*

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## Part 1: Executive Summary & Chemical Identity

**2-Bromo-6-hydroxy-N-methylbenzamide** is a highly functionalized benzamide derivative characterized by a 2,6-disubstitution pattern on the phenyl ring.[1] This specific substitution creates a sterically crowded environment around the amide bond, often resulting in restricted rotation (atropisomerism) and a distinct "locked" conformation due to intramolecular hydrogen bonding.

In drug discovery, this scaffold is frequently utilized as a pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors, dopamine antagonists, and antimicrobial salicylanilide derivatives.[1] Its structural rigidity allows for precise positioning of the amide functionality within protein binding pockets.

## Chemical Identity Data[1][2][3][4][5][6][7][8]

Property	Specification
Chemical Name	2-Bromo-6-hydroxy-N-methylbenzamide
CAS Number	1243280-20-7
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	230.06 g/mol
Exact Mass	228.9738 Da
SMILES	<chem>CNC(=O)C1=C(C=CC=C1Br)O</chem>
InChI Key	Derived from structure (e.g., predicted based on connectivity)
Physical State	Solid (Pale yellow to off-white powder)
Solubility	Soluble in DMSO, Methanol, DMF; Low solubility in water

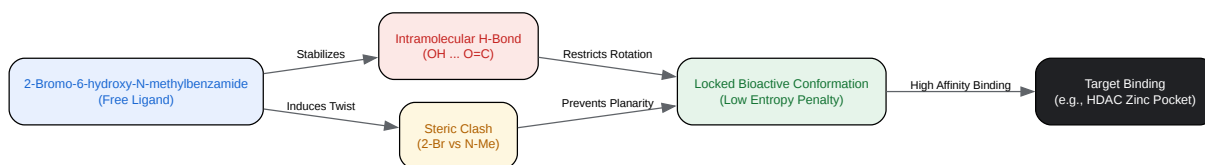
## Part 2: Structural Biology & Rational Design

The pharmacological value of **2-Bromo-6-hydroxy-N-methylbenzamide** lies in its ability to form a pseudo-six-membered ring through an intramolecular hydrogen bond (IMHB).[1]

### The "Conformational Lock" Mechanism

Unlike unsubstituted benzamides, which have free rotation around the aryl-carbonyl bond, the 6-hydroxy group acts as a hydrogen bond donor to the amide carbonyl oxygen (or potentially the amide nitrogen, depending on pH and solvent).[1] Simultaneously, the bulky 2-bromo substituent provides steric pressure that forces the amide group out of planarity with the benzene ring or locks it into a specific dihedral angle.[1]

- Benefit: This pre-organizes the molecule into a "bioactive conformation," reducing the entropic penalty upon binding to a target protein (e.g., the zinc-binding domain of HDAC enzymes).[1]



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Figure 1: Structural logic dictating the pharmacophoric stability of the 2,6-disubstituted benzamide scaffold.

## Part 3: Synthetic Methodologies

While direct amidation of 6-bromosalicylic acid is possible, it often suffers from low yields due to the interference of the phenolic hydroxyl group and potential decarboxylation.[1] The Protection-Deprotection Strategy (Method B) is the industry standard for generating high-purity pharmaceutical intermediates.

### Method A: The "Methoxy Route" (Recommended for Purity)

This protocol utilizes a methyl ether protection group to mask the phenol, allowing for aggressive amidation conditions before a final deprotection step.

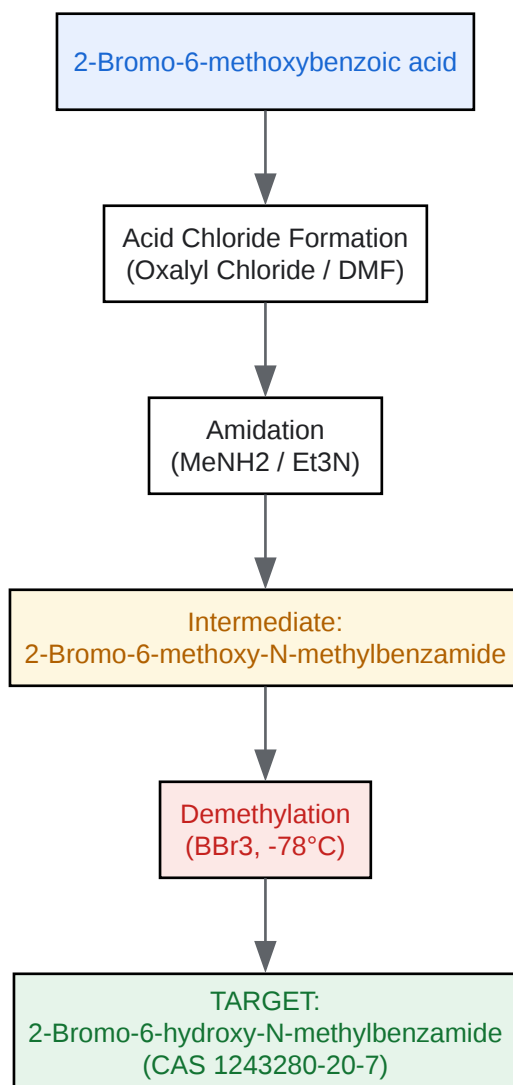
#### Step 1: Synthesis of 2-Bromo-6-methoxy-N-methylbenzamide[1]

- Activation: Dissolve 2-bromo-6-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
- Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature to form the acid chloride.
- Concentration: Evaporate solvent/excess reagent under reduced pressure (keep anhydrous).

- Amidation: Re-dissolve the residue in DCM. Add Methylamine (2.0 eq, 2M in THF) and Triethylamine (1.5 eq) at 0°C.
- Workup: Stir for 4 hours. Wash with 1N HCl, then saturated NaHCO<sub>3</sub>.<sup>[1]</sup> Dry over MgSO<sub>4</sub> and concentrate.

## Step 2: Demethylation to Target

- Reagent: Dissolve the intermediate from Step 1 in anhydrous DCM.
- Cleavage: Add Boron Tribromide (BBr<sub>3</sub>) (2.5 eq, 1M in DCM) dropwise at -78°C (dry ice/acetone bath). Critical: Exothermic reaction.
- Reaction: Allow to warm to 0°C and stir for 2-4 hours. Monitor by TLC or LCMS.
- Quench: Pour the mixture carefully into ice water.
- Isolation: Extract with Ethyl Acetate (EtOAc). Wash with brine.<sup>[2][3]</sup>
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).



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Figure 2: Step-wise synthetic workflow utilizing the methoxy-protection strategy for high purity.

## Part 4: Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

### Proton NMR (<sup>1</sup>H-NMR) Signature

- Solvent: DMSO-d<sub>6</sub>
- Amide Proton (-NH): Broad singlet or quartet around 8.0 - 8.5 ppm (coupling with methyl).

- Phenolic Proton (-OH): Singlet, typically downfield (9.5 - 11.0 ppm) due to intramolecular H-bonding.[1]
- Aromatic Region: Three protons.[3] Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene (typically two doublets and a triplet, or a multiplet range 7.0 - 7.5 ppm).[1]
- N-Methyl Group: Doublet around 2.7 - 2.9 ppm (coupling with NH).

## Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Target Mass:
  - $[M+H]^+$ : 230.0 / 232.0 (1:1 ratio due to  $^{79}\text{Br}/^{81}\text{Br}$  isotope pattern).
  - This 1:1 isotopic split is the definitive confirmation of the bromine atom's presence.

## Part 5: Safety & Handling (SDS Summary)

### Hazard Classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 2.[4]
- Serious Eye Damage: Category 2A.

### Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
- Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic group.

## References

- PubChem. (2025). Compound Summary: Benzamide Derivatives and Structural Isomers. National Library of Medicine. Retrieved from [[Link](#)]

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## Sources

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